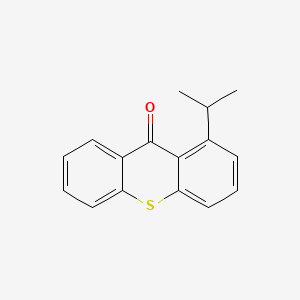
Isopropylthioxanthone
Overview
Description
Isopropylthioxanthone is a compound that plays the role of a sulfur type photoinitiator in printing industries and UV-cured inks for food packaging materials . It has been used as an analytical standard for the determination of the analyte in packaged food materials .
Synthesis Analysis
Thioxanthone derivatives, including this compound, are synthesized as one-component photoinitiators via a simple condensation reaction between thiosalicylic acids and heterocyclic aromatic hydrocarbons in a concentrated sulfuric acid medium .Molecular Structure Analysis
The molecular structure of this compound is characterized by a high triplet energy and a relatively long triplet lifetime . The chemical formula is C16H14OS .Chemical Reactions Analysis
This compound is a photoinitiator commonly used in the field of polymer chemistry and UV curing technology. Its photochemical reaction under UV light generates free radicals, initiating rapid polymerization for efficient curing .Physical And Chemical Properties Analysis
This compound has a molar mass of 254.35 g·mol−1 . More detailed physical and chemical properties may require specific experimental conditions to determine .Scientific Research Applications
Triplet-State Dynamics Probes
ITX has been used in the development of triplet-state dynamics probes to complement existing techniques . This involves the study of the photophysics of ITX, including the demonstration of self-deactivation during multiphoton excitation . Understanding these dynamics can be crucial for various applications, including the design of more efficient photovoltaic devices and the development of new photodynamic therapies .
Photoinitiator in Photoresist for Multiphoton Absorption Polymerization
ITX serves as the photoinitiator in a negative-tone, radical photoresist for multiphoton absorption polymerization . This process is used in the fabrication of micro- and nano-structures for various applications, including microelectronics, data storage, and biomedical devices .
Study of Intersystem Crossing (ISC)
ITX is used in the study of intersystem crossing (ISC) , a process where a molecule transitions from a singlet state to a triplet state . This understanding can be applied in various fields, including quantum chemistry, molecular physics, and photobiology .
Photocatalyst for Organic Reactions
ITX is a powerful photocatalyst for organic reactions . Its high triplet energy, long triplet lifetime, and ability to participate in merger reactions with metal complexes make it a unique player in photochemistry . This has applications in the synthesis of pharmaceuticals, bioactive molecules, and high-added-value chemicals .
Polymerisation Reactions
ITX is employed as a mediator in polymerisation reactions . The ability of ITX to initiate polymerisation under light exposure is used in various industrial processes, including the production of coatings, inks, and adhesives .
Organic Transformations
ITX is used in organic transformations . Its photophysical properties allow it to mediate various photochemical reactions, contributing to the advancement of synthetic organic chemistry .
Mechanism of Action
Target of Action
Isopropylthioxanthone primarily targets the photochemical reactions in organic compounds . It is used as a photoinitiator in various applications, including UV-curable inks for packaging materials . The compound’s role is to initiate a chemical reaction when exposed to light, particularly in the context of polymerization reactions .
Mode of Action
The mode of action of this compound involves the absorption of light, which leads to its excitation . Upon light irradiation, this compound’s excited triplet state undergoes reduction to form a corresponding radical anion . This radical anion can then reduce other species, such as nickel (II) species, to their zero oxidation state, regenerating this compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve photochemical reactions . These reactions are part of the broader field of photochemistry, which studies the chemical effects of light. This compound, as a photoinitiator, plays a crucial role in these reactions by initiating the process upon light absorption .
Pharmacokinetics
It’s known that the compound is used in uv-curable inks for food packaging materials, raising concerns about its potential migration into food .
Result of Action
The result of this compound’s action is the initiation of photochemical reactions, leading to various downstream effects such as the polymerization of certain compounds . In the context of its use as a photoinitiator in UV-curable inks, this leads to the curing (hardening) of the ink .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Light is necessary for the compound to become excited and initiate photochemical reactions . Additionally, the compound’s migration potential from printed packaging into food is affected by factors like the chemistry of the food and packaging material, storage time, and packaging size .
Future Directions
The photoinitiating properties of Isopropylthioxanthone make it an indispensable component in various industries, contributing to improved productivity and high-performance end products . Future research may focus on understanding and ultimately controlling the photochemistry and photophysics of a broad range of triplet processes .
properties
IUPAC Name |
1-propan-2-ylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-5-9-14-15(11)16(17)12-6-3-4-8-13(12)18-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSHDNOAYSSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430818 | |
| Record name | Isopropylthioxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75081-21-9 | |
| Record name | Isopropylthioxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Thioxanthen-9-one, (1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)

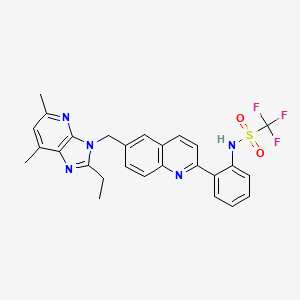
![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)
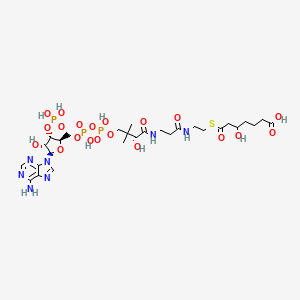
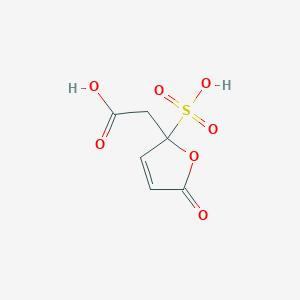
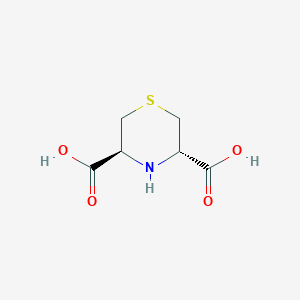
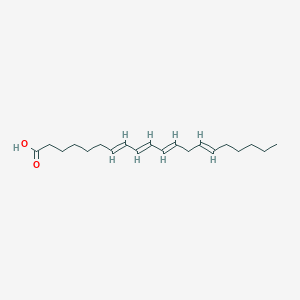
![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)
![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)
![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)
![5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B1242469.png)